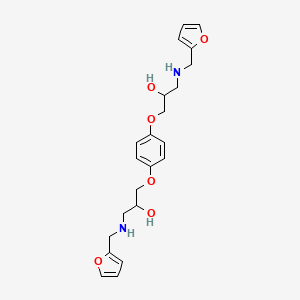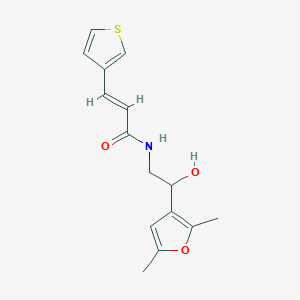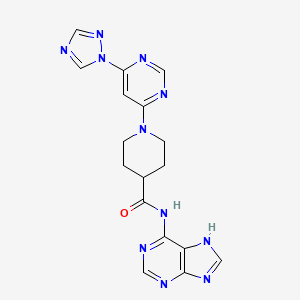![molecular formula C18H23N3O3 B2678212 N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280986-88-0](/img/structure/B2678212.png)
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a prop-2-yn-1-yl group and a carboxamide group, along with a formamidoethyl group attached to a hydroxyphenyl moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperidine ring with a prop-2-yn-1-yl halide under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using a suitable amine and carboxylic acid derivative.
Formamidoethyl Group Addition: The formamidoethyl group is attached through a formylation reaction followed by amination.
Hydroxyphenyl Moiety Incorporation: The final step involves the coupling of the hydroxyphenyl group to the formamidoethyl moiety using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. The prop-2-yn-1-yl group may facilitate the compound’s binding to hydrophobic pockets within proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-hydroxyphenyl)ethyl]formamide: Similar structure but lacks the piperidine ring and prop-2-yn-1-yl group.
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of the piperidine ring and prop-2-yn-1-yl group distinguishes it from other similar compounds, providing it with unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(4-hydroxybenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-11-21-12-7-15(8-13-21)18(24)20-10-9-19-17(23)14-3-5-16(22)6-4-14/h1,3-6,15,22H,7-13H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZAFXPEYVSLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)
![2-Methyl-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2678131.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)
![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678138.png)

![N'-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2678145.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-4-propoxybenzene-1-sulfonamide](/img/structure/B2678146.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2678148.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2678151.png)
